3-[(4-Methylbenzyl)oxy]benzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylbenzyl)oxy]benzoic acid typically involves the reaction of 4-methylbenzyl alcohol with 3-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylbenzyl)oxy]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 4-Methylbenzoic acid.
Reduction: 3-[(4-Methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-[(4-Methylbenzyl)oxy]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Methylbenzyl)oxy]benzoic acid
- 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid
- 2-[(3-Methylbenzyl)oxy]benzoic acid
Uniqueness
3-[(4-Methylbenzyl)oxy]benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-methylphenyl)methoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-5-7-12(8-6-11)10-18-14-4-2-3-13(9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXSRBXGJGZDTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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